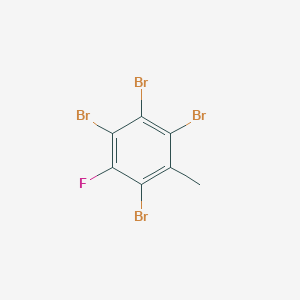
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene is a halogenated aromatic compound with the molecular formula C7H3Br4F It is characterized by the presence of four bromine atoms, one fluorine atom, and one methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene typically involves the bromination of 4-fluoro-6-methylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 1,2,3,5-tetrabromo-4-fluoro-6-hydroxybenzene or 1,2,3,5-tetrabromo-4-fluoro-6-aminobenzene.
Reduction: Formation of 1,2,3,5-tribromo-4-fluoro-6-methylbenzene.
Oxidation: Formation of 1,2,3,5-tetrabromo-4-fluoro-6-carboxybenzene.
Scientific Research Applications
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various halogenated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, flame retardants, and polymers.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene depends on its specific application. In biological systems, it may interact with cellular components such as proteins, enzymes, or DNA, leading to various biological effects. The presence of multiple halogen atoms can enhance its binding affinity to target molecules, thereby increasing its potency. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene can be compared with other halogenated aromatic compounds such as:
1,2,3,5-Tetrabromo-4-chloro-6-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
1,2,3,5-Tetrabromo-4-fluoro-6-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1,2,3,5-Tetrabromo-4-fluoro-6-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of halogen atoms and the methyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H3Br4F |
|---|---|
Molecular Weight |
425.71 g/mol |
IUPAC Name |
1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene |
InChI |
InChI=1S/C7H3Br4F/c1-2-3(8)5(10)6(11)7(12)4(2)9/h1H3 |
InChI Key |
KFPDVLIYXHIXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




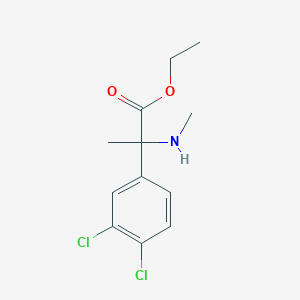
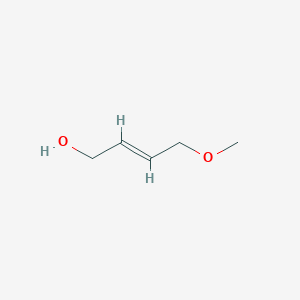
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)
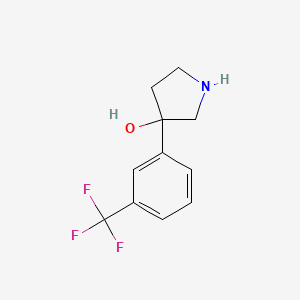
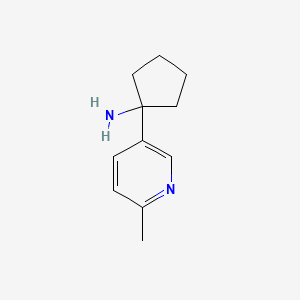
![rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans](/img/structure/B13580689.png)
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)
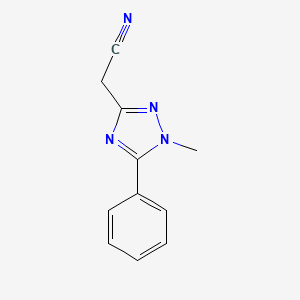
![2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13580710.png)
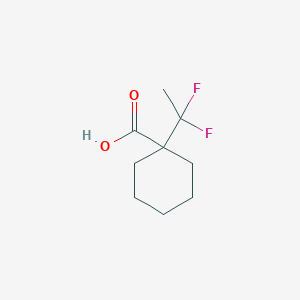
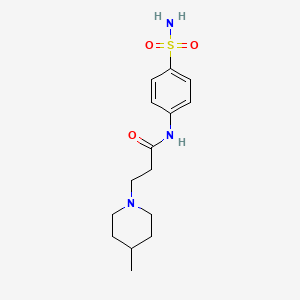
![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)
